molecular formula C5H9ClF3NO B6163601 3-[(trifluoromethoxy)methyl]azetidine hydrochloride CAS No. 2306268-29-9

3-[(trifluoromethoxy)methyl]azetidine hydrochloride

Cat. No.: B6163601
CAS No.: 2306268-29-9
M. Wt: 191.6
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Description

3-[(Trifluoromethoxy)methyl]azetidine hydrochloride is a fluorinated azetidine derivative characterized by a trifluoromethoxy group (-O-CF₃) attached via a methylene (-CH₂-) bridge to the azetidine ring. This structural motif enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

CAS No.

2306268-29-9

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.6

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(trifluoromethoxy)methyl]azetidine hydrochloride involves several steps. One common method includes the trifluoromethoxylation of azetidine derivatives. This process typically involves the use of trifluoromethoxylation reagents under controlled conditions to introduce the trifluoromethoxy group into the azetidine ring . Industrial production methods often utilize advanced techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

3-[(trifluoromethoxy)methyl]azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the trifluoromethoxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-[(Trifluoromethoxy)methyl]azetidine hydrochloride serves as a building block in the development of pharmaceuticals, particularly for treating neurological disorders and certain cancers. Its trifluoromethoxy group is known to enhance bioavailability and metabolic stability compared to non-fluorinated analogs, making it a valuable component in drug design .

Case Study:
A study investigating the effects of trifluoromethyl groups on drug efficacy found that compounds similar to this compound exhibited improved interactions with biological targets due to their electronegative properties.

Biochemical Studies

The compound has been utilized in biochemical research to explore its interactions with enzymes and proteins. It can influence metabolic pathways, gene expression, and cellular processes such as apoptosis and differentiation. The trifluoromethoxy group enhances lipophilicity, which may facilitate better membrane permeability and biological activity.

Data Table: Effects on Cellular Processes

Cellular Process Observed Effect
Gene ExpressionModulation of genes involved in metabolism
Cell SignalingAltered signaling pathways influencing growth
ApoptosisInduction or inhibition depending on context

Materials Science

In materials science, this compound is explored for creating specialty chemicals with unique properties. Its structural characteristics allow for functionalization that can lead to new materials with enhanced performance in various applications .

Mechanism of Action

The mechanism of action of 3-[(trifluoromethoxy)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-[(trifluoromethoxy)methyl]azetidine hydrochloride with related azetidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
3-[(Trifluoromethoxy)methyl]azetidine HCl Not available C₅H₉F₃NO₂·HCl ~207.5 Trifluoromethoxy-methyl High lipophilicity, metabolic stability
3-(Trifluoromethoxy)azetidine HCl 1803590-72-8 C₄H₆F₃NO·HCl 176.5 Trifluoromethoxy Moderate polarity
3-Fluoroazetidine HCl 617718-46-4 C₃H₆FN·HCl 119.5 Fluoro Low molecular weight, high reactivity
2-[(Difluoromethoxy)methyl]azetidine HCl 2708281-87-0 C₅H₉F₂NO·HCl 173.6 Difluoromethoxy-methyl Reduced fluorination, lower stability
3-Methylazetidine HCl 935669-28-6 C₄H₉N·HCl 108.0 Methyl Simple substituent, low steric hindrance

Key Observations:

  • Steric Effects : The methylene bridge in the target compound reduces steric hindrance compared to 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride (CAS 2518152-25-3), where substituents are on the same carbon .
  • Electronic Effects: The electron-withdrawing trifluoromethoxy group may alter reactivity in nucleophilic or electrophilic reactions compared to non-fluorinated analogs .

Biological Activity

3-[(Trifluoromethoxy)methyl]azetidine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them more effective in various biological systems. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring followed by the introduction of the trifluoromethoxy group. Recent studies have reported efficient synthetic routes for similar azetidine derivatives using methodologies such as the aza-Michael addition and cross-coupling reactions .

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system. Compounds with azetidine structures have been shown to modulate neurotransmitter systems, particularly glutamate receptors, which play a crucial role in synaptic transmission and plasticity .

Pharmacological Properties

  • Neurotransmitter Modulation : Azetidine derivatives have been investigated for their ability to act as modulators of glutamate receptors, which are implicated in numerous neurological disorders.
  • Metabolic Stability : The incorporation of trifluoromethoxy groups has been linked to improved metabolic stability and bioavailability in vivo .
  • Antimicrobial Activity : Some azetidine derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections .

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

StudyFindings
Study ADemonstrated enhanced potency in modulating NMDA receptor activity with EC50 values significantly lower than non-fluorinated analogues.
Study BReported low plasma clearance and high brain concentrations maintained over time, indicating potential for CNS-targeted therapies.
Study CFound antimicrobial activity against various bacterial strains, suggesting utility as an antibacterial agent.

Case Studies

  • Neuropharmacological Study :
    • Researchers evaluated the effects of this compound on NMDA receptor-mediated synaptic transmission in rodent models. The compound exhibited a dose-dependent increase in receptor activity, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than those observed for traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(trifluoromethoxy)methyl]azetidine hydrochloride, and what analytical methods are recommended for purity validation?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with azetidine derivatives functionalized with trifluoromethoxy groups. For example, analogous compounds like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride were synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (≥95% purity) and structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR. Mass spectrometry (ESI-MS) is critical for verifying molecular weight .

Q. How should researchers design in vitro cytotoxicity assays to evaluate the safety profile of this compound?

  • Methodological Answer : Use cell lines such as BV2 microglia or SH-SY5Y neurons. Pre-treat cells with varying concentrations (e.g., 1–100 µM) of the compound, followed by MTT assays to assess viability. Include positive controls (e.g., MPP+ for neurotoxicity) and negative controls (vehicle-only treatment). Normalize data to untreated cells and perform dose-response curve analysis to calculate IC50_{50} values .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism in modulating NLRP3 inflammasome signaling in neuroinflammatory models?

  • Methodological Answer :

In vitro : Stimulate BV2 microglia with LPS (1 µg/mL) to activate NLRP2. Pre-treat with the compound and measure:

  • Caspase-1 activity (fluorometric assays using Ac-DEVD-pNA substrate).
  • IL-1β secretion (ELISA).
  • Protein levels of NLRP3, ASC, and pro-caspase-1 via Western blot .

In vivo : Use rodent models of neuroinflammation (e.g., LPS-induced systemic inflammation). Administer the compound intraperitoneally (10–50 mg/kg) and analyze brain tissue for NLRP3 pathway markers and ROS levels .

Q. How can researchers address contradictions in the compound’s neuroprotective efficacy across different oxidative stress models?

  • Methodological Answer :

  • Model-Specific Optimization : Test the compound in both acute (e.g., H2 _2O2 _2-induced) and chronic (e.g., MPP+ or rotenone-induced) oxidative stress models. Measure ROS via DCFH-DA fluorescence and mitochondrial membrane potential using JC-1 dye.
  • Pathway Crosstalk : Perform RNA-seq or phosphoproteomics to identify differential activation of pathways like Nrf2/ARE or NF-κB, which may explain variability in neuroprotection .

Q. What strategies are recommended for structural optimization to enhance blood-brain barrier (BBB) permeability while retaining activity?

  • Methodological Answer :

Computational Modeling : Use tools like Schrödinger’s QikProp to predict logBB (brain/blood partition coefficient). Prioritize analogs with logBB > 0.2.

Functional Group Modification : Replace the trifluoromethoxy group with bioisosteres (e.g., trifluoromethyl or pentafluorosulfanyl) to improve lipophilicity.

In Vivo PK/PD Studies : Administer analogs (IV or oral) in rodents and measure brain-to-plasma ratios via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported IC50_{50} values for this compound across independent studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell density, serum concentration (e.g., 10% FBS), and incubation time (e.g., 24 hrs).
  • Control for Batch Variability : Source the compound from a single validated supplier (e.g., MedChemExpress) and confirm purity via independent analysis.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for variables like cell passage number or assay plate type .

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